6-(Pyridin-3-yl)pyridazine-3-thiol
Overview
Description
6-(Pyridin-3-yl)pyridazine-3-thiol is a heterocyclic compound with the molecular formula C9H7N3S. It features a pyridazine ring fused with a pyridine ring and a thiol group at the third position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)pyridazine-3-thiol typically involves the reaction of pyridazine derivatives with thiol-containing reagents. One common method involves the cyclization of 3-(pyridin-3-yl)hydrazine with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction is carried out at low temperatures (0-5°C) to yield the desired thiol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
6-(Pyridin-3-yl)pyridazine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)pyridazine-3-thiol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the heterocyclic structure may facilitate binding to nucleic acids or other biomolecules, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-thiol: Similar structure but lacks the pyridazine ring.
Pyridazine-3-thiol: Similar structure but lacks the pyridine ring.
6-(Pyridin-3-yl)pyridazine-3-amine: Similar structure but with an amine group instead of a thiol group
Uniqueness
6-(Pyridin-3-yl)pyridazine-3-thiol is unique due to the presence of both a pyridine and a pyridazine ring, along with a thiol group. This combination of functional groups and heterocycles imparts distinct chemical properties, such as enhanced reactivity and potential for diverse biological activities. The dual heterocyclic structure also allows for versatile applications in various fields, distinguishing it from simpler analogs .
Properties
IUPAC Name |
3-pyridin-3-yl-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVMRVFYUYGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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